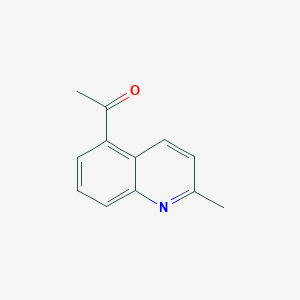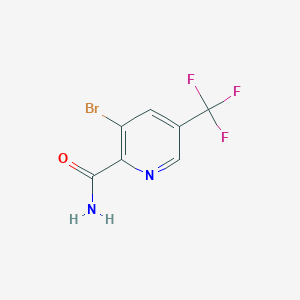![molecular formula C14H12N2O B15330295 (6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 3- and 6-positions. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent reactions introduce the phenyl group at the 6-position and the hydroxymethyl group at the 3-position .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
Oxidation: Formation of (6-Phenylimidazo[1,2-a]pyridin-3-yl)formaldehyde or (6-Phenylimidazo[1,2-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted phenyl or pyridine derivatives.
Scientific Research Applications
(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Its structural similarity to other bioactive imidazo[1,2-a]pyridine derivatives suggests it may interact with GABA receptors, kinases, and other protein targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the phenyl and hydroxymethyl groups.
(6-Phenylimidazo[1,2-a]pyridin-3-yl)formaldehyde: An oxidized derivative.
(6-Phenylimidazo[1,2-a]pyridin-3-yl)carboxylic acid: Another oxidized derivative.
Uniqueness
(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(6-phenylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-10-13-8-15-14-7-6-12(9-16(13)14)11-4-2-1-3-5-11/h1-9,17H,10H2 |
InChI Key |
BERLJWJLDRHXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3CO)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


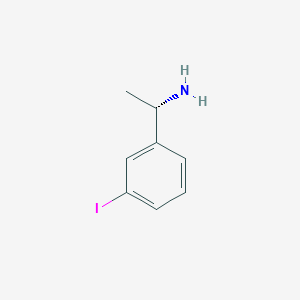


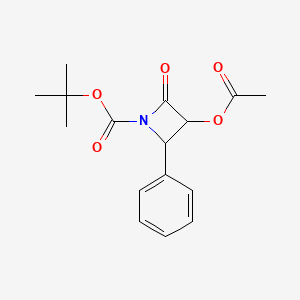
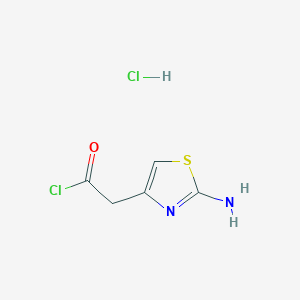
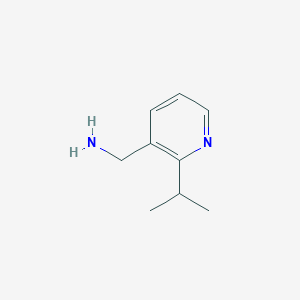


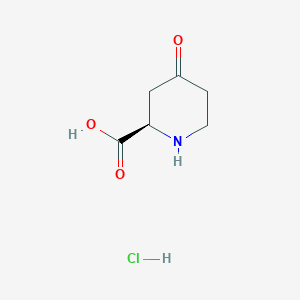

![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)

